1-Methylnaphthalene

説明

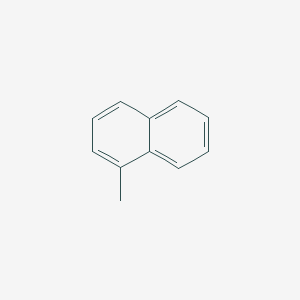

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020877 | |

| Record name | 1-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid. | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid or oil | |

CAS No. |

1321-94-4, 90-12-0 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SK1Y1311 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylnaphthalene at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-methylnaphthalene, a polycyclic aromatic hydrocarbon, with a focus on their dependence on temperature. The information presented herein is crucial for professionals in research, science, and drug development who utilize this compound in various applications, including as a solvent, in organic synthesis, and as a reference fuel.[1][2]

Physicochemical Properties of this compound

This compound (C₁₁H₁₀) is a colorless liquid at ambient conditions.[3][4] Its molecular structure, consisting of a naphthalene (B1677914) ring with a methyl substituent, dictates its physical and chemical behavior. The following sections detail its principal physicochemical properties and their variation with temperature.

Density

The density of this compound, a measure of its mass per unit volume, decreases with increasing temperature. This is a typical behavior for liquids, as the kinetic energy of the molecules increases with temperature, leading to an expansion in volume.

Viscosity

Dynamic viscosity, a measure of a fluid's resistance to shear stress, is another critical property that is highly dependent on temperature. For this compound, viscosity decreases as temperature increases. This is because higher temperatures lead to weaker intermolecular forces, allowing the molecules to move past each other more easily.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of the cohesive forces between liquid molecules. The surface tension of this compound has been measured, and like most liquids, it is expected to decrease with an increase in temperature. At 28 °C, the surface tension of neat this compound was found to be 30.6 ± 0.1 mN/m.[3]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of this compound increases significantly with temperature, which is a direct consequence of the increased kinetic energy of the molecules enabling them to escape into the gas phase more readily. At 25 °C, its vapor pressure is 8.84 Pa.[3]

Heat Capacity

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. The heat capacity of this compound is an important thermodynamic property for heat transfer calculations. The constant pressure heat capacity of liquid this compound at 298.15 K is 224.39 J/mol*K.[5]

Data Presentation

The following tables summarize the quantitative data for the physicochemical properties of this compound at various temperatures.

Table 1: Density and Viscosity of this compound at Various Temperatures and Pressures

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) | Dynamic Viscosity (mPa·s) |

| 293.15 | 0.1 | - | - |

| 293.15 | 20 | - | - |

| 293.15 | 40 | - | - |

| 293.15 | 60 | - | - |

| 293.15 | 80 | - | - |

| 293.15 | 100 | - | - |

| 323.15 | 40 | - | - |

| 353.15 | 0.1 | - | - |

| 353.15 | 20 | - | - |

| 353.15 | 40 | - | - |

| 353.15 | 60 | - | - |

| 353.15 | 80 | - | - |

| 353.15 | 100 | - | - |

| Note: Specific density and viscosity values at these exact temperature and pressure points were not explicitly available in the provided search results as standalone data points, but are part of a broader study on binary mixtures. The study indicates that density and viscosity were measured for pure this compound across the temperature range of 293.15 to 353.15 K and pressures up to 100 MPa.[6][7][8] |

Table 2: Vapor Pressure of this compound at Various Temperatures

| Temperature (°F) | Vapor Pressure (psi) |

| 300 | 1.029 |

| 325 | 1.646 |

| 350 | 2.543 |

| 375 | 3.813 |

| 400 | 5.568 |

| 425 | 7.947 |

| 450 | 11.114 |

| Source: CAMEO Chemicals[9] |

The NIST WebBook provides parameters for the Antoine equation, which describes the relationship between vapor pressure and temperature.[10]

Table 3: Constant Pressure Heat Capacity of Gaseous this compound

| Temperature (K) | Cp,gas (J/mol*K) |

| 50 | 39.1 |

| 100 | 59.1 |

| 150 | 81.1 |

| 200 | 105.9 |

| 273.15 | 145.6 |

| 298.15 | 159.3 |

| 300 | 160.4 |

| 400 | 212.3 |

| 500 | 256.2 |

| 600 | 291.8 |

| 700 | 320.7 |

| 800 | 344.5 |

| 900 | 364.3 |

| 1000 | 381.0 |

| 1100 | 395 |

| 1200 | 407 |

| 1300 | 418 |

| 1400 | 426 |

| 1500 | 434 |

| Source: NIST Chemistry WebBook[5][11][12] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves various established experimental techniques.

Density Measurement

Density measurements as a function of temperature and pressure can be performed using a high-pressure densitometer. The principle often involves measuring the oscillation period of a U-shaped tube containing the sample. The density is then calculated from the oscillation period, which is dependent on the mass of the sample in the tube.

Viscosity Measurement

A falling body viscometer is a common apparatus for determining dynamic viscosity at various temperatures and pressures.[7] In this method, the time it takes for a piston or a sphere to fall a certain distance through the fluid under the influence of gravity is measured. The viscosity is then calculated based on the terminal velocity of the falling body, the densities of the body and the fluid, and the geometry of the viscometer. For measurements at atmospheric pressure, an Ubbelohde viscometer can be used.[7]

Surface Tension Measurement

The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids.[3] This method involves a thin plate, typically made of platinum, which is oriented perpendicular to the surface of the liquid. The force exerted on the plate by the liquid due to surface tension is measured using a microbalance. The surface tension is then calculated from this force and the wetted perimeter of the plate.

Another method is the drop-weight method, where the surface tension is determined by measuring the weight of a drop of liquid that detaches from a capillary tube.[13]

Vapor Pressure Measurement

A static apparatus is a common method for measuring vapor pressure.[10] This involves placing the substance in a container, evacuating the air, and then measuring the pressure of the vapor that is in equilibrium with the liquid at a specific temperature. The temperature of the sample is precisely controlled, and the pressure is measured with a high-accuracy pressure transducer.

Visualization of Temperature Dependence

The following diagram illustrates the general relationship between temperature and the key physicochemical properties of this compound.

Caption: Relationship between temperature and key physicochemical properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound and their dependence on temperature. The presented data, compiled from various scientific sources, offers valuable insights for researchers and professionals working with this compound. The provided experimental methodologies offer a basis for the replication and verification of these properties. Understanding these temperature-dependent characteristics is fundamental for the effective and safe use of this compound in diverse scientific and industrial applications.

References

- 1. This compound [stenutz.eu]

- 2. This compound CAS#: 90-12-0 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Naphthalene, 1-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Naphthalene, 1-methyl- [webbook.nist.gov]

- 11. Naphthalene, 1-methyl- [webbook.nist.gov]

- 12. Naphthalene, 1-methyl- [webbook.nist.gov]

- 13. open.library.ubc.ca [open.library.ubc.ca]

1-Methylnaphthalene synthesis from coal tar and petroleum oils.

An In-depth Technical Guide to the Synthesis of 1-Methylnaphthalene from Coal Tar and Petroleum Oils

Introduction

This compound (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) molecule substituted with a methyl group at the alpha position.[1][2] It is a colorless liquid at room temperature and serves as a crucial raw material and intermediate in various industrial applications.[2] Its uses range from a reference fuel for determining the cetane number of diesel to an intermediate for producing phthalate (B1215562) anhydrides, plasticizers, rubber additives, and fungicides.[1][2] The primary industrial sources for this compound are high-temperature coal tar and specific fractions of petroleum oils, where it coexists with its isomer, 2-methylnaphthalene (B46627).[3][4]

This technical guide provides a comprehensive overview of the core methodologies for obtaining this compound from these fossil fuel-based feedstocks. It details the extraction and purification protocols, discusses alternative chemical synthesis routes, and presents quantitative data to aid researchers, scientists, and drug development professionals in understanding and applying these processes.

Extraction and Synthesis from Coal Tar

Coal tar, a byproduct of coal coking, is a complex mixture of thousands of chemical compounds and a traditional source of aromatic chemicals.[5] Naphthalene is the most abundant single component, typically around 10% by weight, while this compound is present in smaller concentrations, approximately 0.5%.[3][5] The industrial process focuses on isolating a methylnaphthalene-rich fraction and then separating the two isomers.

General Workflow

The process begins with the fractional distillation of crude coal tar. An oil fraction boiling at approximately 230-260°C, which is rich in naphthalene and methylnaphthalenes, is collected.[3] This fraction undergoes a series of purification and separation steps to isolate this compound.

Experimental Protocol: Isolation from Coal Tar Fraction

-

Initial Fractionation: Crude coal tar is distilled to yield a "middle fraction" or "naphthalene oil" (boiling range ~200-250°C). This fraction contains about 50% naphthalene along with methylnaphthalenes and other aromatic compounds.[5]

-

Purification of Naphthalene Oil:

-

Acid Wash: The oil is washed with sulfuric acid to remove basic impurities, such as nitrogen-containing heterocyclic compounds.[5]

-

Base Wash: Subsequently, the oil is washed with an aqueous sodium hydroxide (B78521) solution to remove acidic components, primarily phenols.[5]

-

-

Separation of Methylnaphthalene Isomers: The purified oil, now rich in a mixture of 1- and 2-methylnaphthalene, is further processed. The separation of these isomers is challenging due to their very close boiling points (244.8°C for 1-MN and 241.1°C for 2-MN).[6][7]

-

Crystallization: The primary industrial method involves cooling the methylnaphthalene fraction. 2-Methylnaphthalene has a higher melting point (34.6°C) compared to this compound (-22°C), allowing it to crystallize out of the solution upon cooling.[2]

-

Filtration: The crystallized 2-methylnaphthalene is removed by filtration.[8]

-

Redistillation: The remaining liquid filtrate is enriched in this compound. This filtrate is then subjected to precise fractional distillation to yield high-purity this compound (typically ≥94-95%).[3][7][8]

-

Visualization: Coal Tar Processing Workflow

Caption: Workflow for isolating this compound from coal tar.

Quantitative Data: Coal Tar Fraction Composition

| Component | Concentration in Coal Tar (wt%) | Boiling Point (°C) | Melting Point (°C) | Key Impurities in Crude Naphthalene |

| Naphthalene | ~10%[5] | 218.0[6] | 80.3 | Benzothiophene (<2%)[5] |

| This compound | ~0.5% [3] | 244.8 [2] | -22 [2] | Indane (0.2%)[5] |

| 2-Methylnaphthalene | Variable | 241.1[6] | 34.6 | Indene (<2%)[5] |

Isolation from Petroleum Oils

Certain petroleum fractions, such as kerosene (B1165875) and by-products from ethylene (B1197577) cracking (ethylene tar), are significant sources of methylnaphthalenes.[6][9] While historically secondary to coal tar, petroleum refining became a major source for naphthalene and its derivatives, often yielding a purer product.[5][8]

General Workflow

The process involves separating the aromatic components from the aliphatic and naphthenic hydrocarbons that constitute the bulk of petroleum fractions. This is typically achieved through liquid-liquid extraction or adsorption chromatography, followed by fractional distillation and crystallization.

Experimental Protocol: Isolation from Kerosene Fraction

-

Initial Distillation: A kerosene fraction of petroleum is distilled to select a cut with a specific boiling range, for example, 200-230°C at 760 mmHg.[6]

-

Separation of Aromatics:

-

Solvent Extraction: The distillate is subjected to a systematic liquid-liquid extraction process to separate the aromatic hydrocarbons (including methylnaphthalenes) from paraffins and naphthenes.[6]

-

Adsorption Cleanup: Traces of remaining aromatic hydrocarbons can be removed from the paraffin/naphthene fraction using adsorption with silica (B1680970) gel.[6][10] The aromatic fraction is recovered for further processing.

-

-

Fractional Distillation of Aromatic Concentrate: The isolated aromatic fraction is carefully distilled using high-efficiency columns. Fractions are collected based on narrow boiling point ranges. The fraction boiling between approximately 148.5°C and 149.0°C at a reduced pressure of 56 mmHg is enriched in this compound.[6]

-

Final Purification by Crystallization: The this compound-rich fraction is further purified by fractional crystallization at low temperatures to achieve high purity, estimated at over 99.7 mole percent.[6]

Visualization: Petroleum Processing Workflow

Caption: Workflow for isolating this compound from petroleum.

Chemical Synthesis Routes

Beyond direct extraction, this compound can be produced through chemical synthesis, most notably by the alkylation of naphthalene. This approach offers an alternative when feedstock availability or purity is a concern.

Naphthalene Alkylation

This process involves the direct methylation of naphthalene. A key challenge is controlling the reaction to favor the formation of the 1-isomer (kinetic product) over the 2-isomer (thermodynamic product) and to prevent polyalkylation.[11]

Experimental Protocol: Vapor-Phase Alkylation of Naphthalene

-

Reactants: Naphthalene and a methylating agent, such as methanol (B129727), are used. Methanol is often preferred over methyl chloride as the only byproduct is water, which is less corrosive and toxic than HCl.[12]

-

Catalyst: An activated alumina (B75360) catalyst is commonly employed.[12] Zeolite catalysts, such as HBeta, are also effective and can influence the isomer selectivity.[13]

-

Reaction Conditions:

-

The reactants are passed in the vapor phase over the catalyst bed in a fixed-bed reactor.[12]

-

Temperature: The reaction is conducted at elevated temperatures, typically in the range of 425°C to 700°C.[12] Lower temperatures may favor this compound, while higher temperatures tend to yield more 2-methylnaphthalene.

-

Pressure: The process can be run from atmospheric pressure up to about 70 atmospheres.[12]

-

Molar Ratio: The molar ratio of methanol to naphthalene can range from 0.5 to 6.0.[12]

-

-

Product Separation: The product stream, containing unreacted naphthalene, this compound, 2-methylnaphthalene, and dimethylnaphthalenes, is cooled. The components are then separated using fractional distillation and crystallization as described previously.

Isomerization of Methylnaphthalenes

Since extraction processes often generate large amounts of 2-methylnaphthalene or mixtures of isomers, catalytic isomerization is a viable strategy to enrich the desired isomer. The isomerization of this compound to 2-methylnaphthalene over zeolite catalysts is well-studied.[14][15][16] This reversible reaction can be driven towards an equilibrium mixture, from which the isomers can be separated.

-

Catalyst: Modified HBEA zeolite has been shown to be effective for this isomerization.[14][15]

-

Conditions: The reaction can be carried out in a fixed-bed reactor at temperatures around 300-350°C (573-623 K).[15]

Visualization: Chemical Synthesis Pathways

Caption: Key chemical synthesis and isomerization pathways for methylnaphthalenes.

Quantitative Data: Naphthalene Alkylation with Methanol

| Parameter | Value / Range | Catalyst | Selectivity Notes | Reference |

| Temperature | 425 - 700 °C | Activated Alumina | Higher temps (500-650°C) favor 2-MN | [12] |

| Pressure | 1 - 70 atm | Activated Alumina | - | [12] |

| Methanol:Naphthalene Ratio | 0.5:1 to 6.0:1 (molar) | Activated Alumina | - | [12] |

| Temperature | 400 °C | HBeta Zeolite | 2-MN/1-MN ratio is high; favors 2-MN | [13] |

| Naphthalene Conversion | ~70% | HBeta Zeolite | - | [13] |

Conclusion

The synthesis and isolation of this compound are mature industrial processes relying on two primary feedstocks: coal tar and petroleum. The choice of source material dictates the specific workflow, with both pathways heavily dependent on fractional distillation and crystallization to separate this compound from its close-boiling isomer, 2-methylnaphthalene. For petroleum-derived sources, an initial separation of aromatic from aliphatic compounds is a critical prerequisite.

In addition to direct extraction, chemical synthesis via the alkylation of naphthalene offers a flexible alternative, allowing for the production of methylnaphthalenes from a different starting material. The challenges in this route lie in controlling the regioselectivity and degree of alkylation. Catalytic isomerization provides a further tool for manipulating the isomer ratio in a mixed product stream. The selection of a particular method depends on factors such as feedstock availability, desired product purity, economic viability, and the intended final application of the this compound.

References

- 1. nj.gov [nj.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. archivemarketresearch.com [archivemarketresearch.com]

- 5. gcwk.ac.in [gcwk.ac.in]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. CN100393677C - Method for extracting this compound and 2-methylnaphthalene from tar - Google Patents [patents.google.com]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Study on the preconcentration technology of naphthalene aromatics in ethylene tar [syytrqhg.cn]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. What is the product of alkylation of Naphthalene?Can methyl halide us - askIITians [askiitians.com]

- 12. US4187255A - Process for methylating naphthalene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. journal.bcrec.id [journal.bcrec.id]

- 15. scispace.com [scispace.com]

- 16. Study of the zeolite-catalyzed isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Methylnaphthalene: A Technical Guide to Structural Elucidation

This guide provides an in-depth technical overview of the spectroscopic techniques used for the structural elucidation of 1-methylnaphthalene. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical methods for molecular characterization. The document details the interpretation of spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental protocols and data visualizations.

Introduction to this compound

This compound (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) core substituted with a single methyl group.[1] It is a colorless liquid derived primarily from coal tar and is found in cigarette and wood smoke.[1][2] Due to its well-defined structure, this compound serves as an excellent model compound for demonstrating the power of various spectroscopic methods in confirming molecular structure. The elucidation of its structure relies on piecing together information from multiple analytical techniques, each providing unique insights into its atomic composition and connectivity.

Molecular Structure and Spectroscopic Correlation

The structural confirmation of this compound is achieved by correlating spectral data to its specific arrangement of atoms. The diagram below illustrates the numbering convention used for assigning NMR signals.

Caption: Numbering scheme for carbon atoms in this compound.

Spectroscopic Data and Interpretation

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy Proton NMR provides information about the chemical environment of hydrogen atoms. The aromatic protons of this compound appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current, while the methyl protons appear in the upfield region (~2.7 ppm).[3]

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-8 | 7.997 - 7.958 |

| H-5 | 7.843 - 7.808 |

| H-4 | 7.704 - 7.672 |

| H-2 | 7.498 - 7.48 |

| H-6 | 7.45 - 7.371 |

| H-3 | 7.336 |

| H-7 | 7.315 - 7.279 |

| -CH₃ | 2.697 - 2.654 |

| Data sourced from CDCl₃ solvent.[3][4] |

¹³C NMR Spectroscopy Carbon NMR identifies the different carbon environments within the molecule. This compound has 11 distinct carbon signals, including ten aromatic carbons and one methyl carbon.[3] The quaternary carbons (C1, C4a, C8a) are typically identified by their lack of signal in DEPT-135 spectra.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 134.729 |

| C-8a | 134.013 |

| C-4a | 133.075 |

| C-4 / C-2 | 128.990 |

| C-5 | 127.021 |

| C-7 | 126.834 |

| C-6 | 126.179 |

| C-8 | 126.024 |